molecular formula C7H12O4 B062281 2,3-O-Isopropylidene-D-erythrofuranose CAS No. 189996-60-9

2,3-O-Isopropylidene-D-erythrofuranose

Cat. No.: B062281
CAS No.: 189996-60-9
M. Wt: 160.17 g/mol
InChI Key: MBZCXOZTJSRAOQ-QYRBDRAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-O-Isopropylidene-D-erythrofuranose is an organic compound with the chemical formula C7H12O4. It is a white solid with a unique structure and properties. This compound is primarily used as an intermediate in the synthesis of various drugs, including anticancer drugs, antibiotics, and other biologically active compounds .

Mechanism of Action

Target of Action

2,3-O-Isopropylidene-D-erythrofuranose is primarily used as a building block in the synthesis of nucleoside analogues . These analogues are designed to mimic the structure of natural nucleosides, enabling them to interact with various biological targets, such as enzymes involved in nucleic acid metabolism.

Mode of Action

The compound interacts with its targets by being incorporated into the growing nucleic acid chain during replication or transcription. This can lead to premature termination of these processes or the introduction of mutations, thereby inhibiting the replication of viruses or the growth of cancer cells .

Biochemical Pathways

This compound is involved in the synthesis of nucleoside analogues, which can affect various biochemical pathways. For instance, these analogues can inhibit the activity of enzymes like reverse transcriptase and RNA polymerase, which are crucial for the replication of viruses and the transcription of genes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor to nucleoside analogues. These analogues can cause premature termination of DNA or RNA synthesis or introduce mutations, leading to inhibition of viral replication or cancer cell growth .

Action Environment

The action, efficacy, and stability of this compound and its derived nucleoside analogues can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of certain enzymes and cofactors in the cellular environment can influence the compound’s ability to be incorporated into nucleic acids .

Preparation Methods

Chemical Reactions Analysis

Properties

IUPAC Name

(3aR,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZCXOZTJSRAOQ-QYRBDRAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2COC([C@@H]2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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